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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive analysis of 1-tert-butyl 4-methyl 4-
allylpiperidine-1,4-dicarboxylate, a specialized heterocyclic compound with significant

potential as a building block in medicinal chemistry. Piperidine derivatives are foundational

scaffolds in a vast array of pharmaceuticals, and understanding the precise characteristics of

novel, functionalized variants is critical for the design of new therapeutic agents.[1][2] This

document details the molecular structure, meticulously calculated molecular weight, and

predicted physicochemical properties of the title compound. Furthermore, it outlines robust,

field-proven methodologies for its synthesis and structural elucidation using state-of-the-art

analytical techniques, including mass spectrometry, NMR spectroscopy, and infrared

spectroscopy. The causality behind experimental choices and the self-validating nature of the

described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Piperidine Scaffold in Modern
Drug Discovery
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The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most

prevalent structural motifs in biologically active molecules and approved pharmaceuticals.[1] Its

conformational flexibility and ability to engage in diverse intermolecular interactions make it an

ideal framework for drug design, influencing properties such as potency, selectivity, and

pharmacokinetics.[3] The strategic functionalization of the piperidine core allows for the precise

orientation of pharmacophoric groups in three-dimensional space, a key strategy in rational

drug design.

The subject of this guide, 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate, is a

highly functionalized derivative featuring several key components for synthetic utility:

An N-Boc (tert-butoxycarbonyl) group, which serves as a standard protecting group for the

piperidine nitrogen, enabling controlled, stepwise reactions at other positions.

A quaternary carbon at the 4-position, a structural feature that can enhance metabolic

stability and introduce conformational rigidity.

A methyl ester and an allyl group at this C4 center, providing two distinct and versatile

handles for subsequent chemical modifications and the introduction of further molecular

complexity.

This unique combination of features makes it a valuable intermediate for constructing novel

chemical entities for screening in drug discovery programs.

Molecular Structure and Formula
The unambiguous identification of a molecule begins with its precise structure and molecular

formula. The structure of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is

presented below.

Chemical Structure:

Caption: Structure of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate.

Based on this structure, the molecular formula is determined by summing the constituent

atoms:
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Molecular Formula: C₁₅H₂₅NO₄

Molecular Weight Determination
The molecular weight is a fundamental physical property, crucial for stoichiometric calculations

in synthesis and for interpretation of mass spectrometry data. It can be expressed as the

average molecular weight (based on the natural isotopic abundance of elements) or as the

monoisotopic mass (based on the mass of the most abundant isotopes).

Calculation of Average Molecular Weight
The average molecular weight is calculated using the atomic weights of the constituent

elements.

Element Count
Atomic Weight (
g/mol )

Total Weight (
g/mol )

Carbon (C) 15 12.011 180.165

Hydrogen (H) 25 1.008 25.200

Nitrogen (N) 1 14.007 14.007

Oxygen (O) 4 15.999 63.996

Total 283.368

Average Molecular Weight:283.37 g/mol

Calculation of Monoisotopic Mass
The monoisotopic mass is essential for high-resolution mass spectrometry (HRMS) analysis,

which provides confirmation of the elemental composition.
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Element Isotope Count
Isotopic Mass
(Da)

Total Mass
(Da)

Carbon ¹²C 15 12.000000 180.000000

Hydrogen ¹H 25 1.007825 25.195625

Nitrogen ¹⁴N 1 14.003074 14.003074

Oxygen ¹⁶O 4 15.994915 63.979660

Total 283.178359

Monoisotopic Mass:283.1784 Da

Proposed Synthesis and Characterization Workflow
The synthesis and verification of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate
would follow a logical, multi-step process common for creating complex piperidine derivatives.

[4]

Structural Characterization

Start: 1-Boc-4-piperidone Step 1: Addition of Allyl Group
(e.g., Allylmagnesium bromide) Step 2: Oxidation to Ketone Step 3: α-Carboxymethylation Product: Target Compound

Mass Spectrometry (MS)

NMR Spectroscopy
(¹H, ¹³C)

FTIR Spectroscopy

Click to download full resolution via product page

Caption: Proposed workflow for synthesis and structural characterization.

Structural Elucidation by Analytical Techniques
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Confirming the identity and purity of the synthesized compound requires a suite of

spectroscopic techniques. Each method provides unique and complementary information about

the molecular structure.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can reveal structural

information through fragmentation analysis. For a molecule of this nature, Electrospray

Ionization (ESI) is the preferred method.[3][5]

Experimental Protocol (ESI-MS):

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with

an ESI source.

Ionization Mode: Operate in positive ion mode to leverage the basicity of the piperidine

nitrogen.

Full Scan Analysis: Perform a full scan (e.g., m/z 100-500) to identify the protonated

molecule [M+H]⁺ and other adducts.

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion

scan to generate a fragmentation pattern.

Expected Results:

Ion m/z (calculated) Description

[M+H]⁺ 284.1858 Protonated molecular ion

[M+Na]⁺ 306.1677 Sodium adduct

[M-C₄H₈+H]⁺ 228.1230
Loss of isobutylene from Boc

group

[M-C₅H₉O₂+H]⁺ 184.1281 Loss of the entire Boc group
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The fragmentation pattern in MS/MS would likely show characteristic losses corresponding to

the tert-butyl group (56 Da) and the entire Boc group (100 Da), which are common

fragmentation pathways for N-Boc protected amines.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Experimental Protocol (¹H and ¹³C NMR):

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire a standard proton spectrum. Key signals will correspond to the different

types of protons in the molecule.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon

environments.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)

Boc Group ~1.45 (s, 9H) ~80 (C), ~28 (CH₃)

Piperidine CH₂ ~1.6-1.9 (m), ~3.0-3.6 (m) ~35-45

C4 (quaternary) - ~50-60

Methyl Ester ~3.70 (s, 3H) ~52 (OCH₃), ~175 (C=O)

Allyl Group
~5.7 (m, 1H), ~5.1 (m, 2H),

~2.5 (d, 2H)

~133 (=CH), ~118 (=CH₂), ~40

(CH₂)

Boc C=O - ~155
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The presence of a singlet integrating to 9H around 1.45 ppm is characteristic of the tert-butyl

group. The distinct signals for the vinyl and allylic protons confirm the presence of the allyl

group.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on

their characteristic vibrational frequencies.

Experimental Protocol (FTIR):

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or

as a KBr pellet (if a solid).

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Characteristic FTIR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Description

C-H (sp³ and sp²) 2850-3080
Alkane and alkene C-H

stretching

C=O (Ester) ~1735 Stretch from the methyl ester

C=O (Carbamate) ~1695 Stretch from the N-Boc group

C=C (Alkene) ~1640 Stretch from the allyl group

C-O (Ester/Boc) 1150-1250 C-O stretching vibrations

The presence of two distinct carbonyl peaks is a key diagnostic feature, differentiating the ester

(~1735 cm⁻¹) from the carbamate (~1695 cm⁻¹).

Applications in Medicinal Chemistry
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As a synthetic intermediate, 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate offers

multiple avenues for elaboration:

Allyl Group Modification: The terminal double bond is amenable to a wide range of

transformations, including oxidation, reduction, metathesis, and addition reactions, allowing

for the introduction of diverse functional groups.

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding

carboxylic acid or converted to amides, providing a point for linking to other molecular

fragments.

N-Boc Deprotection and Re-functionalization: Removal of the Boc group unmasks the

piperidine nitrogen, which can then be alkylated or acylated to introduce substituents that are

crucial for biological activity, such as those seen in potent analgesics.[4]

These strategic modifications enable the use of this compound in fragment-based drug

discovery and lead optimization campaigns, particularly for targets in the central nervous

system where the piperidine scaffold is common.

Conclusion
This technical guide has established the foundational chemical and physical properties of 1-
tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate. With a calculated molecular formula

of C₁₅H₂₅NO₄ and an average molecular weight of 283.37 g/mol , this compound is a well-

defined chemical entity. The outlined protocols for synthesis and characterization via MS, NMR,

and FTIR provide a robust framework for its preparation and validation in a research setting. Its

structural features, particularly the versatile allyl and ester functional groups on a stable

piperidine core, underscore its value as a sophisticated building block for the synthesis of novel

and complex molecules in pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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